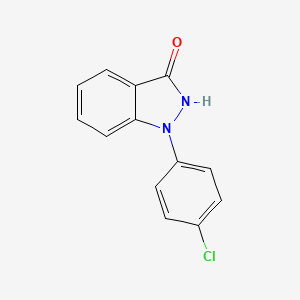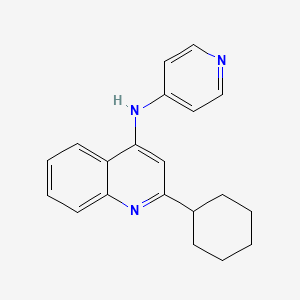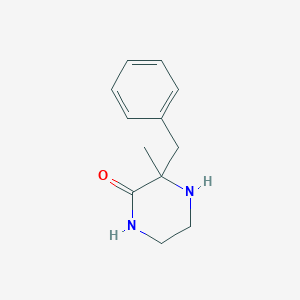
1-(4-chlorophenyl)-2H-indazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2H-indazol-3-one is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-(4-chlorophenyl)hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chlorophenyl)-2H-indazol-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2H-indazol-3-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-pyrazole alcohol: This compound shares a similar structural motif but differs in its functional groups and biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a similar aromatic ring structure but different substituents and pharmacological properties.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: This compound also contains a chlorophenyl group but has a different heterocyclic core and is used for different applications.
The uniqueness of this compound lies in its specific indazole core structure, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2H-indazol-3-one |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(17)15-16/h1-8H,(H,15,17) |
InChI Key |
AXTDLACXKFUPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)



![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)



![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13877588.png)




